3-Chloro-2-nitrodibenzo[b,d]furan
Description
3-Chloro-2-nitrodibenzo[b,d]furan is a polycyclic aromatic heterocycle composed of two benzene rings fused to a central furan ring, with a chlorine atom at position 3 and a nitro group (-NO₂) at position 2. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The nitro group acts as a strong electron-withdrawing substituent, polarizing the aromatic system and enhancing reactivity in electrophilic or nucleophilic reactions .
Properties
Molecular Formula |
C12H6ClNO3 |
|---|---|
Molecular Weight |
247.63 g/mol |
IUPAC Name |
3-chloro-2-nitrodibenzofuran |
InChI |
InChI=1S/C12H6ClNO3/c13-9-6-12-8(5-10(9)14(15)16)7-3-1-2-4-11(7)17-12/h1-6H |
InChI Key |
CSOGGDCOJGMXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitrodibenzo[b,d]furan can be achieved through several methods. One common approach involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of BF3·Et2O. This metal-free one-flask approach integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl to yield the desired product in moderate to good yields .
Industrial Production Methods
Industrial production methods for 3-Chloro-2-nitrodibenzo[b,d]furan are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-nitrodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction Reactions: The major product is 3-chloro-2-aminodibenzo[b,d]furan.
Scientific Research Applications
3-Chloro-2-nitrodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.
Industry: It is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-nitrodibenzo[b,d]furan depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Table 1: Substituent Effects on Reactivity and Bioactivity
| Compound Name | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| 3-Chloro-2-nitrodibenzo[b,d]furan | Dibenzo[b,d]furan | Cl (C3), NO₂ (C2) | High electrophilicity, moderate lipophilicity, potential DNA intercalation |
| 3-Bromo-7-phenyldibenzo[b,d]furan | Dibenzo[b,d]furan | Br (C3), Ph (C7) | Increased steric hindrance, reduced metabolic stability |
| 2-Nitrobenzotrifluoride | Benzene | NO₂ (C2), CF₃ (C3) | Enhanced electrophilicity due to CF₃; lacks fused heterocyclic system |
Physicochemical Properties
- Lipophilicity (LogP): The chlorine atom increases LogP compared to non-halogenated analogs, enhancing blood-brain barrier penetration. For instance, 3-Chloro-2-fluoro-6-formylbenzoic acid (LogP ~2.1) is less lipophilic than the target compound due to its polar carboxylic acid group .
- Thermal Stability: Nitro groups generally reduce thermal stability. However, the fused dibenzofuran core may mitigate this effect compared to monocyclic nitroarenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
